1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
CAS No.: 435345-45-2
Cat. No.: VC3046028
Molecular Formula: C13H16F4N2O2
Molecular Weight: 308.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 435345-45-2 |
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Molecular Formula | C13H16F4N2O2 |
Molecular Weight | 308.27 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) |
Standard InChI Key | OAQNDGKTCWLSBU-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Identity
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate consists of a piperazine ring substituted with a 4-fluorobenzyl group, formulated as a salt with trifluoroacetic acid. The structure is closely related to 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate), which differs primarily in the position of the fluoro substituent on the benzyl ring .
Structural Characteristics
Based on structural analysis and comparison with similar compounds, the following properties can be identified:
Physical and Chemical Properties
While specific data for the 4-fluoro derivative is limited, properties can be extrapolated by comparison with similar fluorinated benzylpiperazine compounds:
Synthetic Approaches
Key Reaction Conditions
The following reaction conditions have been employed for similar compounds:
Applications and Biological Activity
Neuroprotective Effects
Benzylpiperazine derivatives have been evaluated for neuroprotective effects in models of cerebral ischemia. The table below summarizes findings from studies on related compounds:
Compound | Survival Time (min) at Different Doses (mg kg⁻¹) | Statistical Significance |
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8a | 5.48±1.31 (200), 6.69±2.11 (100), 1.16±0.61 (50), 1.56±0.81 (25) | Significant at 200, 100 mg kg⁻¹ |
8d | 7.46±1.65 (200), 7.15±1.81 (100), 6.51±1.68 (50), 4.22±1.02 (25) | Significant at all doses |
8l | 15.41±1.92 (200), 8.94±1.02 (100), 6.81±1.40 (50), 4.08±1.53 (25) | Significant at all doses |
Control | 2.02±0.52 | - |
Nimodipine | 3.48±1.01 (80) | Significant vs. control |
These results demonstrate that certain benzylpiperazine derivatives significantly prolonged survival time in mice subjected to acute cerebral ischemia, with compounds 8d and 8l showing particularly potent neuroprotective effects across all tested dose ranges .
Structure-Activity Relationships
Analysis of the structure-activity relationships among benzylpiperazine derivatives suggests that:
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The position and nature of substituents on the benzyl ring significantly influence biological activity
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Fluorine substitution may contribute to enhanced metabolic stability and binding affinity
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The piperazine moiety provides a flexible scaffold for interaction with biological targets
These observations suggest that 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate may possess biological activities that warrant further investigation, particularly in contexts where other fluorinated benzylpiperazines have shown promise.
Potential Hazard | Hazard Class | Precautionary Measures |
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Acute oral toxicity | H302 | Avoid ingestion; if swallowed, seek medical attention |
Skin irritation | H315 | Wear protective gloves; wash thoroughly after handling |
Eye irritation | H319 | Wear eye protection; rinse eyes cautiously if exposed |
Respiratory tract irritation | H335 | Use in well-ventilated area; avoid breathing dust/vapors |
These safety considerations are based on information provided for related fluorinated benzylpiperazine compounds and standard precautions for handling trifluoroacetate salts.
Analytical Characterization
Spectroscopic Analysis
Typical analytical methods for characterizing benzylpiperazine derivatives include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the piperazine ring protons, benzyl methylene protons, and aromatic protons
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¹⁹F NMR would confirm the presence of both the aromatic fluorine and the trifluoroacetate counterion
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Mass Spectrometry
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Expected molecular ion peak corresponding to the 1-(4-Fluoro-benzyl)-piperazine cation
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Fragmentation pattern likely showing loss of the piperazine ring and other characteristic fragments
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Infrared Spectroscopy
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Characteristic bands for C-F stretching, C=O stretching (trifluoroacetate), and piperazine ring vibrations
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Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry represents effective methods for purity determination and identification of this compound, with typical retention times expected to be similar to other fluorinated benzylpiperazine derivatives.
Future Research Directions
Given the structural features and potential applications of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate, several research directions warrant exploration:
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Comprehensive physical and chemical characterization
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Evaluation of biological activities, particularly neuroprotective effects
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Investigation of structure-activity relationships through systematic modification of the fluorine position and other structural elements
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Development of optimized synthetic routes with improved yields and purity
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Exploration of potential applications as building blocks for more complex pharmaceutical compounds
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